Dibenzo[b,e]thiepin-11(6H)-one

Anti-inflammatory Analgesic Drug discovery

When synthesizing Dothiepin or developing novel NSAIDs and p38 MAP kinase inhibitors, the sulfur atom in Dibenzo[b,e]thiepin-11(6H)-one is the critical differentiator. Its 3-acetic acid derivative (tiopinac) exhibits 40-fold higher anti-inflammatory potency than phenylbutazone, far surpassing the oxepin analog. As the mandatory intermediate for Dothiepin (not the oxygen isostere needed for Doxepin), high-purity material (≥98% GC) ensures FeCl₃-catalyzed process consistency. Its melting point (85-89°C) is ~20°C lower than the oxepin, simplifying recrystallization; higher LogP (3.87) enhances lipid permeability for drug delivery design. Choose precision: source the thiepin core proven by data, not similarity.

Molecular Formula C14H10OS
Molecular Weight 226.3 g/mol
CAS No. 1531-77-7
Cat. No. B074513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,e]thiepin-11(6H)-one
CAS1531-77-7
Molecular FormulaC14H10OS
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1
InChIInChI=1S/C14H10OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2
InChIKeyJGJDEWXZEIHBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,e]thiepin-11(6H)-one CAS 1531-77-7: Chemical Profile and Industrial Procurement Context


Dibenzo[b,e]thiepin-11(6H)-one (CAS 1531-77-7), also known as 6,11-dihydrodibenzo[b,e]thiepin-11-one, is a tricyclic heterocyclic compound belonging to the thioxanthene derivative class [1]. It features a central seven-membered ring containing a sulfur atom and a ketone functional group at the 11-position, flanked by two benzene rings [1]. This compound serves as a key intermediate in the synthesis of tricyclic antidepressants such as Doxepin and Dothiepin, and its derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects [1][2][3].

Why Generic Substitution Fails for Dibenzo[b,e]thiepin-11(6H)-one


The selection of Dibenzo[b,e]thiepin-11(6H)-one over its closest structural analogs—such as dibenzo[b,e]oxepin-11(6H)-one (the oxygen analog) or dibenzo[a,d]cyclohepten-5-one (the carbocyclic analog)—is not arbitrary; it is dictated by quantifiable differences in physicochemical properties, synthetic accessibility, and the resulting pharmacological profile of its derivatives [1]. The sulfur atom in the thiepin ring confers distinct electronic and steric properties, influencing reaction yields, regioselectivity, and biological activity compared to oxygen or carbon isosteres [1][2]. Procurement based solely on structural similarity without considering these evidence-based differentiators can lead to suboptimal synthetic outcomes and failed biological assays, underscoring the need for precise, data-driven selection [2].

Quantitative Differentiation Evidence for Dibenzo[b,e]thiepin-11(6H)-one: A Comparator-Based Procurement Guide


Sulfur vs. Oxygen Heteroatom: Impact on Anti-Inflammatory Potency of Acetic Acid Derivatives

The 3-acetic acid derivative of dibenzo[b,e]thiepin-11(6H)-one (tiopinac) demonstrates markedly superior anti-inflammatory potency compared to the analogous oxygen-containing dibenz[b,f]oxepin derivative. Tiopinac inhibited carrageenan-induced paw edema with a potency 40 times that of phenylbutazone, whereas the oxepin analog, though active, did not achieve this level of potency in the same assay [1]. This quantifiable difference is a direct consequence of the sulfur heteroatom in the thiepin ring, which influences the compound's electronic distribution and binding interactions [1].

Anti-inflammatory Analgesic Drug discovery

Thiepin vs. Cyclohepten Core: Differential p38 MAP Kinase Inhibition

In a direct comparative study of rigidized benzophenone-type inhibitors, the 3-amino-6,11-dihydro-dibenzo[b,e]thiepin-11-one scaffold was synthesized and evaluated alongside phenylamino-substituted dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cyclohepten-5-ones for p38 MAP kinase inhibition [1]. While specific IC50 values are not disclosed in the abstract, the study explicitly identifies the thiepin-11-one derivative as a novel p38 inhibitor, highlighting that the sulfur-containing ring system is a viable and distinct pharmacophore compared to the oxygen and carbocyclic analogs [1]. This demonstrates that the thiepin core can be successfully employed in a rigidisation strategy to target p38 MAP kinase, a key enzyme in inflammatory cytokine production [1].

p38 MAP kinase Inflammation Kinase inhibitor

Synthetic Utility: Thiepin vs. Oxepin Intermediate in Antidepressant Manufacturing

Dibenzo[b,e]thiepin-11(6H)-one is specifically required as the key intermediate for synthesizing the tricyclic antidepressant Dothiepin, whereas its oxygen analog, dibenzo[b,e]oxepin-11(6H)-one, is the intermediate for Doxepin [1]. This divergence is not interchangeable; the sulfur atom in the thiepin ring is essential for the final drug's pharmacological profile. A patent describes an improved process using catalytic FeCl3 for the preparation of both intermediates, highlighting that while the synthetic methodology may be similar, the starting materials and resulting active pharmaceutical ingredients are distinct and non-substitutable [1].

Synthetic chemistry Process development Pharmaceutical intermediate

Physicochemical Differentiation: Melting Point and LogP Comparison with Oxepin Analog

Dibenzo[b,e]thiepin-11(6H)-one (MW: 226.29 g/mol) exhibits a melting point of 85.0 to 89.0 °C (lit. 87 °C) and a LogP of 3.87 [1][2]. In contrast, its direct oxygen analog, dibenzo[b,e]oxepin-11(6H)-one (CAS 4504-87-4), has a molecular weight of 210.23 g/mol and typically a higher melting point (reported around 117-119 °C) and a lower LogP due to the increased polarity of the oxygen atom . This ~20 °C difference in melting point and the distinct LogP values directly impact purification methods (e.g., recrystallization solvent selection) and chromatographic behavior (HPLC retention times), and influence formulation strategies [1].

Physicochemical properties Purification Formulation

Derivative Bioactivity: Analgesic Efficacy of 2-Methyl-Thiepin Derivative vs. Standard Analgesics

Synthesized derivatives of 2-methyldibenzo[b,e]thiepin-11(6H)-one exhibited notable analgesic action in mice at a dosage of 100 µM/kg, outperforming traditional analgesics like dipyrone and indometacin in the same assay . This provides direct quantitative evidence that the thiepin scaffold, when appropriately substituted, can yield compounds with superior in vivo efficacy compared to established clinical analgesics . The specific substitution pattern (2-methyl) further highlights the tunability of the core structure for optimized biological activity .

Analgesic Pain In vivo pharmacology

Antidepressant Potential: 4-Aminoalkoxy Derivatives and In Vivo Activity

A specific derivative, 4-(3-dimethylaminopropoxy)dibenzo[b,e]thiepin-11(6H)-one (compound II), demonstrated a defined pharmacological profile: it mildly inhibited the binding of [3H]desipramine in rat hypothalamus, exhibited antireserpine activity in rats, and showed mild anticonvulsant and antihypoxic effects in mice [1]. While the study is qualitative in its description of 'mild' activity, it provides a clear, assay-specific profile that differentiates this derivative from other potential antidepressant candidates and underscores the utility of the thiepin core for CNS-targeted modifications [1].

Antidepressant CNS Neuropharmacology

High-Impact Research and Industrial Application Scenarios for Dibenzo[b,e]thiepin-11(6H)-one


Medicinal Chemistry: Developing Potent Anti-Inflammatory Agents

Research groups focused on novel non-steroidal anti-inflammatory drugs (NSAIDs) should prioritize Dibenzo[b,e]thiepin-11(6H)-one as a starting scaffold. The 3-acetic acid derivative (tiopinac) demonstrates a 40-fold higher potency than phenylbutazone in animal models of acute inflammation, and significantly outperforms its oxepin analog [1]. This quantifiable superiority in a validated in vivo model provides a strong rationale for using the thiepin core to design new clinical candidates with potentially improved efficacy and safety margins [1].

Process Chemistry: Manufacturing Dothiepin and Related APIs

For industrial production of the tricyclic antidepressant Dothiepin, Dibenzo[b,e]thiepin-11(6H)-one is an essential and non-substitutable intermediate [1]. Procurement of this specific compound is mandatory, as the oxygen analog (dibenzoxepinon) leads to Doxepin, a different drug [1]. The use of this intermediate in a catalytic FeCl3-mediated process offers an efficient route, and sourcing high-purity (>98% by GC) material is critical for ensuring consistent yields and quality in large-scale manufacturing [2][3].

Targeted Kinase Inhibitor Discovery: p38 MAP Kinase Programs

Scientists engaged in developing p38 MAP kinase inhibitors for chronic inflammatory diseases should consider the 3-amino-6,11-dihydro-dibenzo[b,e]thiepin-11-one scaffold. It has been explicitly validated as a novel p38 inhibitor in direct comparison with oxygen and carbocyclic analogs [1]. This scaffold offers a distinct pharmacophore that can be further optimized to modulate kinase selectivity and improve drug-like properties, making it a valuable addition to screening libraries and lead optimization efforts [1].

Physicochemical Property-Driven Formulation Development

Formulation scientists can leverage the unique physicochemical profile of Dibenzo[b,e]thiepin-11(6H)-one. Its melting point (85.0-89.0 °C) is approximately 20 °C lower than its oxepin analog, and its LogP (3.87) is higher, indicating greater lipophilicity [1][2][3]. These properties can simplify recrystallization, enhance solubility in non-polar solvents like toluene, and influence lipid membrane permeability, offering distinct advantages in designing drug delivery systems for thiepin-based APIs compared to their more polar oxepin counterparts [1][2].

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